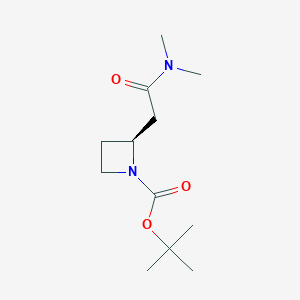
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-エチルヒドラゾノ)メチル)キノリン-4-カルボン酸は、キノリンファミリーに属するヘテロ環式化合物です。キノリン誘導体は、医薬品化学、合成有機化学、工業化学において幅広い用途で知られています。カルボン酸基とエチルヒドラゾノ部分とが融合したキノリン環を含むこの化合物のユニークな構造は、さまざまな化学的および生物学的調査にとって貴重な標的となっています。
準備方法
合成経路と反応条件
2-((2-エチルヒドラゾノ)メチル)キノリン-4-カルボン酸の合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、酸性条件下で2-メチルキノリン-4-カルボン酸とエチルヒドラジンを縮合させることです。反応は通常、エタノールや酢酸などの適切な溶媒中で反応物を数時間還流させる必要があるため、目的の生成物が得られます。
工業生産方法
この化合物の工業生産には、マイクロ波支援合成や連続フロー反応器の使用など、より効率的かつスケーラブルな方法が含まれる場合があります。これらの方法は、反応時間を大幅に短縮し、収率を向上させる一方で、製品の所望の純度を維持できます。
化学反応の分析
反応の種類
2-((2-エチルヒドラゾノ)メチル)キノリン-4-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてキノリン-4-カルボン酸誘導体を形成することができます。
還元: 還元反応は、エチルヒドラゾノ基をエチルアミノ基に変換できます。
置換: この化合物は、キノリン環で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用して置換反応を実現できます。
生成される主な生成物
酸化: キノリン-4-カルボン酸誘導体。
還元: 2-((2-エチルアミノ)メチル)キノリン-4-カルボン酸。
置換: 使用した求核剤に応じて、さまざまな置換キノリン誘導体。
科学研究への応用
2-((2-エチルヒドラゾノ)メチル)キノリン-4-カルボン酸は、次のようないくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療における治療薬としての可能性について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-((2-エチルヒドラゾノ)メチル)キノリン-4-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。たとえば、DNAやタンパク質と相互作用し、それらの正常な機能を阻害し、癌細胞の細胞死につながる可能性があります。
類似の化合物との比較
類似の化合物
2-メチルキノリン-4-カルボン酸: エチルヒドラゾノ基は欠けているが、キノリンとカルボン酸の部分を共有しています。
2-((2-メチルヒドラゾノ)メチル)キノリン-4-カルボン酸: 構造は似ているが、エチル基の代わりにメチル基を持っています。
独自性
2-((2-エチルヒドラゾノ)メチル)キノリン-4-カルボン酸は、エチルヒドラゾノ基の存在によりユニークです。この基は、化合物の反応性と生物学的標的との相互作用に影響を与えるため、さらなる研究開発に価値のある化合物となっています。
類似化合物との比較
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Lacks the ethylhydrazono group but shares the quinoline and carboxylic acid moieties.
2-((2-Methylhydrazono)methyl)quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid is unique due to the presence of the ethylhydrazono group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-[(Z)-(ethylhydrazinylidene)methyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-2-14-15-8-9-7-11(13(17)18)10-5-3-4-6-12(10)16-9/h3-8,14H,2H2,1H3,(H,17,18)/b15-8- |
InChIキー |
MJOPWNOUPUCARG-NVNXTCNLSA-N |
異性体SMILES |
CCN/N=C\C1=NC2=CC=CC=C2C(=C1)C(=O)O |
正規SMILES |
CCNN=CC1=NC2=CC=CC=C2C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


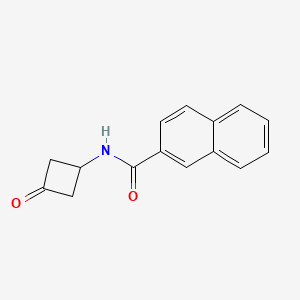


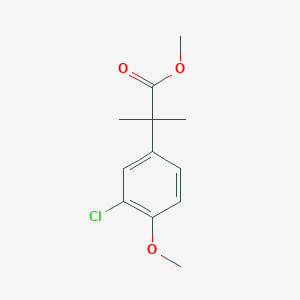
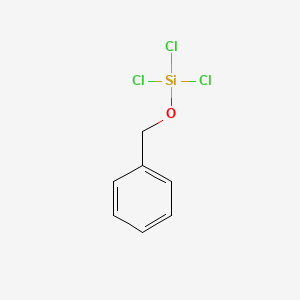

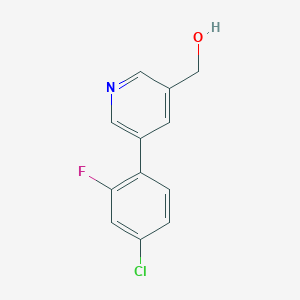
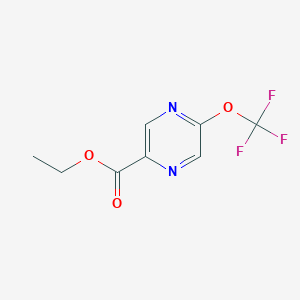
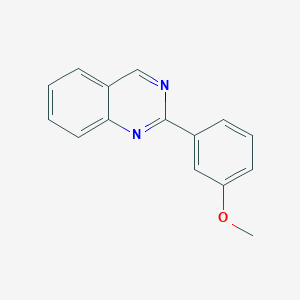

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)

